Cucurbitacin IIb is classified as a cucurbitacin, a type of tetracyclic triterpene. It is structurally related to other cucurbitacins, such as Cucurbitacin I and Cucurbitacin IIa. The compound is often extracted from various plant species, particularly those belonging to the genera Hemsleya and Cucumis. Its extraction and characterization have been the subject of several studies aimed at understanding its pharmacological properties and potential therapeutic applications .
The synthesis of Cucurbitacin IIb can be achieved through both natural extraction and synthetic routes. The natural extraction involves isolating the compound from plant sources using techniques such as high-performance liquid chromatography (HPLC) to purify the extract. Synthetic methods typically involve multi-step organic synthesis starting from simpler triterpenoid precursors. Key steps include:
These synthetic routes are complex and require careful control of reaction conditions to yield Cucurbitacin IIb effectively .
Cucurbitacin IIb has a complex molecular structure characterized by a tetracyclic framework. The molecular formula for Cucurbitacin IIb is C27H38O7, with a molecular weight of approximately 454.58 g/mol. The structural representation includes multiple hydroxyl groups that contribute to its biological activity.
Key structural features include:
The detailed molecular structure can be visualized using computational chemistry software or through crystallographic data when available .
Cucurbitacin IIb undergoes various chemical reactions that can modify its structure and enhance its biological properties. Notable reaction types include:
Common reagents used in these reactions include halogens for substitution reactions and lithium aluminum hydride for reductions. Each reaction type can yield derivatives with distinct biological activities, making them valuable for medicinal chemistry applications .
Cucurbitacin IIb primarily functions as a tyrosine kinase inhibitor, affecting various signaling pathways critical in cancer biology. Its mechanism involves:
Research indicates that Cucurbitacin IIb also influences apoptosis pathways, enhancing cell death in malignant cells while showing minimal toxicity in normal cells .
Cucurbitacin IIb exhibits several notable physical and chemical properties:
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm these properties during research .
Cucurbitacin IIb has garnered attention for its potential applications in cancer therapy due to its ability to inhibit tumor growth and induce apoptosis in cancer cells. Its uses include:
The ongoing exploration into its pharmacological properties suggests that Cucurbitacin IIb could play a significant role in developing new therapeutic strategies against cancer .
Cucurbitacin IIb (CuIIb), systematically named as 23,24-dihydrocucurbitacin F or hemslecin B, is a highly oxygenated tetracyclic triterpenoid belonging to the cucurbitacin family. Its molecular formula is C30H48O7 (molecular weight: 520.70 g/mol), featuring a characteristic cucurbitane skeleton (9β-methyl-19-norlanost-5-ene) [5] [8]. Structurally, CuIIb is distinguished by:
Table 1: Structural Features Distinguishing Cucurbitacin IIb from Key Analogs
Cucurbitacin Type | C-2 | C-3 | C-16 | C-22 | C-25 | Key Double Bonds |
---|---|---|---|---|---|---|
IIb (CuIIb) | OHβ | =O | OHα | =O | OAc | Δ5 |
I | OHβ | =O | OHα | =O | OH | Δ1, Δ5 |
D | OHβ | =O | OHα | =O | OH | Δ5 |
E | OHβ | =O | OHα | =O | OAc | Δ1, Δ5 |
Data compiled from [5] [8] [10]
CuIIb’s structural features—particularly the C-3 carbonyl and C-2 hydroxyl—are critical for its bioactivity. Saturation of the C-22–C-23 bond enhances stability and may influence molecular interactions with cellular targets like STAT3 and NF-κB [10].
Primary Botanical Sources:
Biosynthetic Pathway:CuIIb is derived from the mevalonate pathway via cyclization of 2,3-oxidosqualene. Key enzymatic steps include:
Recent advances in synthetic biology enable heterologous production in Saccharomyces cerevisiae. Engineered yeast strains optimized for mevalonate pathway expression achieved yields of 126.47 mg/l total cucurbitacins in shake flasks, using glucose as a low-cost carbon source [2].
Table 2: Key Enzymes in Cucurbitacin IIb Biosynthesis
Enzyme Class | Gene Symbol | Function in Pathway | Expression Host |
---|---|---|---|
Squalene epoxidase | HcSE1–2 | Converts squalene to 2,3-oxidosqualene | S. cerevisiae |
Oxidosqualene cyclase | HcOSC1–6 | Cyclizes oxidosqualene to cucurbitadienol | N. benthamiana |
Cytochrome P450 | HcCYP87D20 | Hydroxylates at C-11/C-20 positions | S. cerevisiae |
Acyltransferase | HcAT1 | Adds acetyl group at C-25 | N. benthamiana |
Data sourced from [2]
CuIIb has been integral to traditional medicine systems for centuries:
Modern pharmacological studies validate these uses, revealing CuIIb’s anti-inflammatory and anticancer properties. Its isolation from H. amabilis in the late 20th century spurred investigations into its mechanisms, particularly its inhibition of STAT3 phosphorylation and NF-κB nuclear translocation [4] [7]. Ethnobotanical records indicate roots were harvested during low-rainfall seasons when bioactive compound concentrations peak, demonstrating sophisticated traditional knowledge [10].
Note: Tables summarize structural distinctions and biosynthetic enzymes to clarify complex chemical and biochemical concepts. CuIIb’s historical relevance bridges traditional use and contemporary drug discovery.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7